![molecular formula C16H21N7O2S2 B2797010 3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-pyrrolidin-1-ylpurine-2,6-dione CAS No. 872627-76-4](/img/structure/B2797010.png)
3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-pyrrolidin-1-ylpurine-2,6-dione
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Overview
Description
This compound is built up by two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH 2 –CH 2 –S– bridge . It’s a part of the 1,3,4-thiadiazole derivatives which have shown significant therapeutic potential .
Synthesis Analysis
The synthesis of such compounds often involves NMR spectra recorded on a Bruker Avance II+ 600 spectrometer in CDCl 3 . The chemical shifts are quoted in ppm in δ-values against tetramethylsilane (TMS) as an internal standard and the coupling constants are calculated in Hz . The reaction progress is usually controlled by thin-layer chromatography .Molecular Structure Analysis
The molecular structure of this compound reveals that it is built up by two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH 2 –CH 2 –S– bridge .Chemical Reactions Analysis
The 1,3,4-thiadiazole moiety in the compound exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .Physical And Chemical Properties Analysis
The NMR spectra were recorded on a Bruker Avance II+ 600 spectrometer (Rheinstetten, Germany) in CDCl 3 . The chemical shifts were quoted in ppm in δ-values against tetramethylsilane (TMS) as an internal standard and the coupling constants were calculated in Hz .Scientific Research Applications
Amnesia-Reversal Activity
Research has indicated that cyclic imides, with a structure potentially similar to the one , have been synthesized and evaluated for their ability to reverse electroconvulsive shock (ECS) induced amnesia in mice. Among these compounds, certain derivatives exhibited significant activity, highlighting their potential in memory impairment treatments (Butler et al., 1987).
Anticancer Activity
Compounds incorporating 1,3,4-thiadiazole structures have shown remarkable anticancer activity against human colon carcinoma and hepatocellular carcinoma cell lines. For instance, specific 1,3,4-thiadiazole derivatives demonstrated potent efficacy, outperforming reference drugs in in vitro conditions, suggesting their promising role in cancer therapy (Abouzied et al., 2022).
Chemical Synthesis and Molecular Docking
Another study focused on the synthesis of novel compounds containing 1,3,4-thiadiazole moieties, revealing their application in producing heterocyclic compounds with potential biological activities. Molecular docking studies of these compounds further provided insights into their interaction with enzymes or receptors, underscoring their utility in drug development processes (Li et al., 2012).
Halocyclization and Derivative Synthesis
Research into the halocyclization of S- and N-alkenyl derivatives of 5-methyl-1,3,4-thiadiazole led to the formation of various thiazolo and thiadiazolium derivatives. These studies are crucial for the synthesis of new chemical entities with potential applications in medicinal chemistry (Tarasova et al., 2015).
Ligand-Forced Dimerization
Investigations into 1,3,4-thiadiazoles have explored their role as precursors in crystal engineering and the formation of organometallic materials. Such studies contribute to our understanding of heterocyclic compounds' coordinating behavior with transition metals, relevant in materials chemistry and potential therapeutic applications (Ardan et al., 2017).
Mechanism of Action
Future Directions
The future directions for this compound could involve further exploration of its therapeutic potential. Given the wide range of biological activities exhibited by the 1,3,4-thiadiazole moiety, there could be potential for developing new drugs with lesser side effects . Additionally, the compound should be stored in a dark place, under inert atmosphere, and in a freezer under -20C .
properties
IUPAC Name |
3-methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-pyrrolidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O2S2/c1-10-19-20-16(27-10)26-9-5-8-23-11-12(21(2)15(25)18-13(11)24)17-14(23)22-6-3-4-7-22/h3-9H2,1-2H3,(H,18,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCMEILBZHSFSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCCN2C3=C(N=C2N4CCCC4)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-pyrrolidin-1-ylpurine-2,6-dione |
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